silver;N'-anilino-N-phenyliminocarbamimidothioate

Description

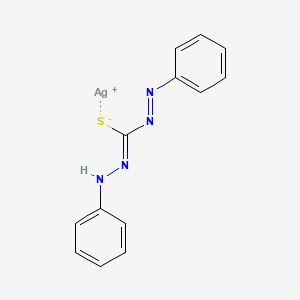

Silver N'-anilino-N-phenyliminocarbamimidothioate is a coordination compound comprising a silver ion bound to a carbamimidothioate ligand. The ligand features an anilino (phenylamino) group and a phenylimino substituent, forming a thioamide-derived structure.

Synthetic routes for related carbamimidothioates involve reactions of anilino derivatives with thiourea or carbamoyl halides, followed by metal salt formation . For example, methyl N-anilino-N'-(benzenesulfonyl)carbamimidothioate (a structural analog) is synthesized via substitution reactions involving benzenesulfonyl groups and methyl esters . The silver derivative likely forms through metathesis or direct coordination of the ligand to silver nitrate or acetate.

Properties

IUPAC Name |

silver;N'-anilino-N-phenyliminocarbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4S.Ag/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12;/h1-10,14H,(H,16,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNZRONZKMOMBV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)[S-].[Ag+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11AgN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36539-86-3 | |

| Record name | Dithizone Silver Complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the silver;N'-anilino-N-phenyliminocarbamimidothioate typically involves the reaction of dithizone with a silver salt, such as silver nitrate. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride, where dithizone is soluble. The general reaction can be represented as follows:

H2Dz+AgNO3→AgDz+HNO3

Here, H₂Dz represents dithizone, and AgDz represents the silver;N'-anilino-N-phenyliminocarbamimidothioate. The reaction is typically conducted at room temperature, and the complex precipitates out of the solution as a colored solid.

Industrial Production Methods: While the synthesis of the silver;N'-anilino-N-phenyliminocarbamimidothioate is primarily conducted on a laboratory scale for analytical purposes, industrial production methods would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the complex.

Chemical Reactions Analysis

Types of Reactions: The silver;N'-anilino-N-phenyliminocarbamimidothioate undergoes various chemical reactions, including:

Oxidation: The complex can be oxidized by strong oxidizing agents, leading to the formation of different oxidation states of silver.

Reduction: The complex can be reduced by reducing agents, potentially leading to the formation of metallic silver.

Substitution: The dithizone ligand in the complex can be substituted by other ligands, depending on the reaction conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Substitution Reactions: Ligands such as ammonia or thiourea can be used to replace dithizone in the complex.

Major Products Formed:

Oxidation Products: Higher oxidation states of silver complexes.

Reduction Products: Metallic silver.

Substitution Products: New complexes with different ligands.

Scientific Research Applications

Synthesis and Properties

The synthesis of silver;N'-anilino-N-phenyliminocarbamimidothioate typically involves reacting dithizone with silver nitrate in an organic solvent like chloroform or ethanol. The reaction can be represented as follows:

where is dithizone and is the resulting silver complex. The compound exhibits distinct colorimetric properties, changing color based on the concentration of silver ions present, which is crucial for its applications in detection and quantification.

Analytical Chemistry

The primary application of silver;N'-anilino-N-phenyliminocarbamimidothioate lies in analytical chemistry. It serves as a reagent for detecting and quantifying silver ions and other heavy metals in various samples. The color change from yellow to red or green depending on the concentration allows for visual detection at low levels.

Key Applications:

- Colorimetric Detection: Used for the visual detection of silver ions.

- Quantitative Analysis: Facilitates the quantification of heavy metals in environmental samples.

Material Science

In material science, this compound is utilized in the synthesis of silver nanoparticles. These nanoparticles have applications ranging from catalysis to electronics and antimicrobial coatings.

Applications Include:

- Nanoparticle Synthesis: Silver nanoparticles synthesized from this compound are used in various technological applications.

- Antimicrobial Coatings: Leveraged for their antibacterial properties in medical devices and surfaces.

Biology and Medicine

Research into the biological applications of silver;N'-anilino-N-phenyliminocarbamimidothioate has indicated its potential use in biosensing and medical diagnostics. Its ability to form stable complexes with metal ions makes it a candidate for developing sensitive diagnostic tools.

Potential Uses:

- Biosensors: Development of devices for detecting metal ions in biological samples.

- Medical Diagnostics: Potential application in detecting diseases associated with metal ion imbalances.

Environmental Science

The compound is also employed in environmental science for analyzing samples contaminated with heavy metals. Its effectiveness in detecting trace amounts of metals makes it valuable for assessing pollution levels.

Environmental Applications:

- Pollution Assessment: Used to analyze soil and water samples for heavy metal contamination.

- Regulatory Compliance: Helps industries meet environmental regulations by monitoring metal levels.

Mechanism of Action

The mechanism of action of the silver;N'-anilino-N-phenyliminocarbamimidothioate involves the coordination of silver ions with the dithizone ligand. The sulfur and nitrogen atoms in dithizone form coordinate bonds with the silver ion, resulting in a stable complex. This coordination alters the electronic structure of the ligand, leading to a characteristic color change. The complex can interact with various molecular targets, including other metal ions and biological molecules, through similar coordination mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between silver N'-anilino-N-phenyliminocarbamimidothioate and related compounds:

Key Observations:

Structural Variations: The silver compound distinguishes itself through its Ag⁺ center, which contrasts with iron (Fe³⁺) in or purely organic analogs like methyl carbamimidothioates . Metal choice significantly impacts redox behavior and applications. Substituents such as benzenesulfonyl () or quinoline-phenanthrene () alter solubility and bioactivity. The silver derivative’s phenyl and anilino groups suggest moderate polarity, balancing organic and aqueous solubility .

Synthetic Challenges: Carbamimidothioate derivatives often require rigorous purification, as noted in for ethyl N-phenyl-N-(2-phthalimidoethyl) carbamate, which needed multiple recrystallizations . The silver compound may face similar challenges in achieving high purity.

In contrast, the quinoline-phenanthrene derivative () may target nucleic acids or enzymes due to its planar aromatic system .

Industrial Relevance: Iron-based carbamimidothioates () could serve in catalysis or materials science, whereas N-phenyliminodiacetic acid () is a well-established chelator in metallurgy and wastewater treatment .

Biological Activity

Silver compounds, particularly those involving nanoparticles, have garnered significant attention in recent years due to their diverse biological activities. Among these, silver;N'-anilino-N-phenyliminocarbamimidothioate is a compound that has shown promise in various biomedical applications. This article explores the biological activity of this compound, focusing on its antimicrobial and cytotoxic properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of silver nanoparticles (AgNPs) can be achieved through various methods, including chemical reduction and biological synthesis. The latter is often preferred for its eco-friendliness and biocompatibility. For instance, the use of plant extracts or microbial systems can facilitate the reduction of silver ions to nanoparticles while stabilizing them through natural biomolecules .

Characterization Techniques:

- UV-Vis Spectroscopy: Used to confirm the formation of AgNPs by detecting surface plasmon resonance.

- Transmission Electron Microscopy (TEM): Provides information on particle size and morphology.

- X-ray Diffraction (XRD): Confirms the crystalline nature of the synthesized nanoparticles.

- Fourier Transform Infrared Spectroscopy (FT-IR): Identifies functional groups involved in stabilization.

Antimicrobial Properties

Silver and its compounds have been recognized for their potent antimicrobial effects against a wide range of bacteria, fungi, and viruses. The compound silver;N'-anilino-N-phenyliminocarbamimidothioate exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.

- Mechanism of Action: Silver ions interact with thiol groups in proteins, disrupting cellular functions and leading to cell death. Additionally, AgNPs can penetrate bacterial cell walls, causing structural damage .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 5 µg/mL | Disruption of cell wall integrity |

| Escherichia coli | 10 µg/mL | Inhibition of DNA replication |

| Pseudomonas aeruginosa | 15 µg/mL | Interaction with membrane proteins |

| Candida albicans | 20 µg/mL | Disruption of cell membrane |

Cytotoxicity Studies

Research indicates that silver;N'-anilino-N-phenyliminocarbamimidothioate also exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The mechanism involves the induction of oxidative stress leading to apoptosis in cancer cells.

Cytotoxicity Data:

- Cell Lines Tested: MCF-7, HepG-2

- IC50 Values:

- MCF-7: 25 µg/mL

- HepG-2: 30 µg/mL

Case Studies

-

Antimicrobial Efficacy Study:

A study demonstrated that silver;N'-anilino-N-phenyliminocarbamimidothioate effectively inhibited the growth of multi-drug resistant strains of bacteria. This highlights its potential application in treating infections caused by resistant pathogens . -

Cytotoxicity Assessment:

In vitro studies showed that treatment with silver;N'-anilino-N-phenyliminocarbamimidothioate resulted in significant apoptosis in cancer cell lines. The study employed flow cytometry to analyze cell viability post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.